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molecular formula C10H9BrN2O B8556614 2-(3-Bromobenzyl)-5-methyl-1,3,4-oxadiazole

2-(3-Bromobenzyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B8556614
M. Wt: 253.09 g/mol
InChI Key: WJGSBQCUXHVZCU-UHFFFAOYSA-N
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Patent
US08865718B2

Procedure details

To a solution of 2-(3-bromophenyl)acetohydrazide 1104 (1.0 g, 4.37 mmol) in AcOH (10 mL) was added trimethylorthoacetate (2.62 g, 21.83 mmol) and the mixture heated to 115° C. for 18 hours. The volatiles were removed under reduced pressure and the residue purified by reverse phase chromatography to give 0.59 g of 2-(3-bromobenzyl)-5-methyl-1,3,4-oxadiazole 1105. 1H NMR 300 MHz CDCl3: δ 7.45 (m, 2H), 7.23 (m, 2H), 4.12 (s, 2H), 2.49 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
trimethylorthoacetate
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([NH:11][NH2:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH3:13][C:14](C)(C)C([O-])([O-])[O-]>CC(O)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH2:8][C:9]1[O:10][C:13]([CH3:14])=[N:12][N:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)NN
Name
trimethylorthoacetate
Quantity
2.62 g
Type
reactant
Smiles
CC(C([O-])([O-])[O-])(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by reverse phase chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CC=2OC(=NN2)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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